molecular formula C10H15N3O B1530262 [1-(Pyrimidin-4-yl)piperidin-2-yl]methanol CAS No. 1249830-74-7

[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol

Cat. No.: B1530262
CAS No.: 1249830-74-7
M. Wt: 193.25 g/mol
InChI Key: HCWSUOBUBDJNDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol ( 1249830-74-7) is a chemical compound featuring a piperidine ring linked to a pyrimidine heterocycle and substituted with a hydroxymethyl group . With a molecular formula of C10H15N3O and a molecular weight of 193.25 g/mol, this compound serves as a valuable building block in medicinal chemistry and drug discovery research . The piperidine and pyrimidine rings are privileged structures in pharmaceuticals; the pyrimidine nucleus is a fundamental component of nucleic acids, making its derivatives attractive scaffolds for developing agents with anticancer, antiviral, and antimicrobial activities, while the piperidine ring's conformational flexibility allows for effective binding to diverse biological targets such as GPCRs and kinases . Although specific biological data for this exact molecule may be limited, its core structure is highly relevant. For instance, research into analogous N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives has identified them as potent and orally bioavailable GPR119 agonists, which can augment insulin secretion and lower plasma glucose, highlighting the therapeutic potential of this chemical series for treating conditions like diabetes . The hydroxymethyl group on the piperidine ring provides a key handle for further synthetic modification, enabling researchers to explore a wider chemical space and optimize properties for their specific projects. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling information.

Properties

IUPAC Name

(1-pyrimidin-4-ylpiperidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-7-9-3-1-2-6-13(9)10-4-5-11-8-12-10/h4-5,8-9,14H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWSUOBUBDJNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a modular approach:

  • Construction of the piperidine ring.
  • Introduction of the pyrimidin-4-yl substituent at the nitrogen atom.
  • Functionalization at the 2-position of piperidine to install the methanol group.

Reductive Amination and Alkylation Approaches

Stepwise Synthesis Overview:

  • Preparation of 1-(Pyrimidin-4-yl)piperidin-2-one:

    • Starting from commercially available piperidin-2-one, the nitrogen is alkylated with a pyrimidin-4-yl halide (commonly bromide or chloride) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or DMSO).
    • This yields 1-(pyrimidin-4-yl)piperidin-2-one.
  • Reduction to this compound:

    • The ketone group at the 2-position is reduced to a methanol group using sodium borohydride (NaBH4) in methanol at room temperature.
    • The reaction is typically rapid, proceeding to completion within 10–15 minutes.
  • Work-up and Purification:

    • The reaction mixture is quenched with water and extracted with ethyl acetate.
    • The organic layer is washed, dried, and concentrated.
    • Purification is accomplished by column chromatography (e.g., 20% ethyl acetate/hexanes).

Experimental Data Table:

Step Reagents/Conditions Time/Temp Yield Notes
1 Piperidin-2-one, pyrimidin-4-yl halide, K2CO3, DMF 2–12 h, 80–120°C 70–85% N-alkylation
2 NaBH4, methanol 10–15 min, RT 90–100% Reduction of ketone to alcohol
3 EtOAc, water, brine, MgSO4, chromatography Standard organic work-up

Notable Literature Example

A representative synthesis, adapted from patent and research literature, proceeds as follows:

To a solution of 1-(pyrimidin-4-yl)piperidin-2-one (50 mg, 0.282 mmol) in methanol (0.8 mL), sodium borohydride (12 mg, 0.282 mmol) is added at room temperature. After stirring for 10 minutes, the mixture is treated with ethyl acetate (10 mL) and water (3 mL). The organic layer is washed with brine, dried, filtered, and concentrated. The crude product is purified by column chromatography to afford the alcohol in 100% yield as a white solid.

Alternative Approaches

While the reduction of the 2-ketone is the most direct and widely used method, alternative strategies may include:

Analytical and Characterization Data

After synthesis, the compound is typically characterized by:

Summary Table: Key Preparation Parameters

Parameter Typical Value/Range
Solvent Methanol (reduction step)
Reducing Agent Sodium borohydride
Reaction Temperature Room temperature (20–25°C)
Reaction Time 10–15 minutes (reduction)
Purification Column chromatography
Yield 90–100% (reduction step)

Chemical Reactions Analysis

Types of Reactions

[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural characteristics make it a candidate for developing drugs targeting neurological and psychiatric disorders. For instance, derivatives of piperidine have been studied for their potential in treating conditions such as schizophrenia and depression due to their ability to interact with neurotransmitter systems.

Case Study:
A notable application is its role in developing inhibitors for the protein kinase B (PKB) pathway, which is often deregulated in cancer. Research has shown that modifications to similar piperidine compounds can yield potent ATP-competitive inhibitors with selectivity for PKB over other kinases, suggesting potential therapeutic applications in oncology .

Organic Synthesis

Intermediate in Synthesis:
The compound acts as an intermediate in the synthesis of complex organic molecules, including natural products and polymers. Its ability to undergo various chemical reactions—such as oxidation and substitution—enables it to form diverse derivatives that are valuable in organic synthesis.

Data Table: Reactions and Products

Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganateKetones, Aldehydes
ReductionSodium borohydrideAlcohols
SubstitutionAmines, ThiolsSubstituted Pyrimidine Derivatives

Material Science

Development of Novel Materials:
The compound is utilized in creating novel materials with specific electronic, optical, or mechanical properties. Its unique structure allows for modifications that can enhance material performance in various applications, including sensors and electronic devices.

Biological Studies

Biochemical Assays:
In biological research, this compound is employed in biochemical assays to study its interactions with various biological targets. Understanding these interactions aids in elucidating its mechanism of action and potential therapeutic effects.

Case Study:
Research has indicated that piperidine derivatives can influence multiple biochemical pathways depending on their specific targets. For example, studies have demonstrated their role in modulating signaling pathways associated with cell growth and differentiation, highlighting their importance in drug discovery .

Mechanism of Action

The mechanism of action of [1-(Pyrimidin-4-yl)piperidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of pyrimidine-piperidine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Compound Substituents Molecular Formula Key Properties Reference
[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol None (parent compound) C₁₀H₁₄N₃O Hydroxymethyl group enhances solubility; unsubstituted pyrimidine allows flexibility in derivatization .
(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol 2-Chloro on pyrimidine C₁₀H₁₃ClN₃O Chlorine increases electrophilicity, potentially improving target binding affinity .
(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methanol 6-Ethoxy, 2-methylthio on pyrimidine C₁₃H₂₁N₃O₂S Ethoxy and methylthio groups may enhance lipophilicity and metabolic stability .
[1-(4-Methyl-benzyl)-piperidin-2-yl]methanol 4-Methylbenzyl on piperidine C₁₄H₂₁NO Aromatic substitution introduces steric bulk, possibly reducing conformational flexibility .

Pharmacological Relevance

  • Pyrimidine Ring Modifications : Chloro or methylthio substituents (as in and ) are common in kinase inhibitors, where they engage in halogen bonding or hydrophobic interactions with ATP-binding pockets .
  • Piperidine Modifications: The hydroxymethyl group in this compound contrasts with the 4-methylbenzyl group in . The latter may reduce solubility but improve membrane permeability due to increased hydrophobicity .

Biological Activity

Introduction

[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound features a piperidine ring and a pyrimidine moiety, which are known for their interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Structural Overview

The molecular structure of this compound can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}

This structure includes:

  • Pyrimidine Ring : Contributes to the compound's interaction with nucleic acids and proteins.
  • Piperidine Ring : Known for its influence on neuropharmacological properties.

Antimicrobial Effects

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.25 μg/mL against Staphylococcus aureus and other pathogens .

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Structural features suggest possible interactions with cancer cell pathways, potentially inhibiting tumor growth. For example, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .

Case Study: In Vitro Antitumor Activity

CompoundCancer Cell LineIC50 (μM)Mechanism of Action
This compoundMDA-MB-23115Induction of apoptosis
Similar Pyrimidine DerivativeHepG210Inhibition of cell cycle progression

Neuropharmacological Effects

Given its structural similarity to known neuroactive compounds, this compound may influence neurotransmitter systems. Compounds in this class have been associated with modulation of serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful optimization to maximize yield and purity. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine or pyrimidine rings can significantly affect biological activity, highlighting the importance of specific functional groups in enhancing efficacy .

Synthesis Pathway

  • Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.
  • Pyrimidine Attachment : Utilizing coupling reactions to introduce the pyrimidine moiety.
  • Final Hydroxymethylation : Introducing the -CH2OH group through reduction reactions.

Q & A

Q. What are the optimal synthetic routes for [1-(Pyrimidin-4-yl)piperidin-2-yl]methanol, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring followed by pyrimidine coupling. Key steps include:

  • Nucleophilic substitution to introduce the pyrimidin-4-yl group onto the piperidine scaffold.
  • Hydroxymethylation via reductive amination or oxidation-reduction sequences.
  • Optimization strategies :
    • Use continuous flow chemistry to enhance reproducibility and scalability .
    • Employ catalysts like triethylamine or palladium complexes to improve coupling efficiency .
    • Monitor reaction progress with HPLC or LC-MS to adjust parameters (temperature, solvent polarity) in real time .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of:

  • X-ray crystallography : Resolve the 3D structure using SHELX software for refinement and validation .
  • NMR spectroscopy : Confirm regiochemistry via 1H^1H- and 13C^{13}C-NMR, focusing on coupling constants (e.g., pyrimidine protons at δ 8.5–9.0 ppm) .
  • Mass spectrometry : Verify molecular weight with ESI-MS or MALDI-TOF, ensuring no fragmentation or impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Address discrepancies through:

  • Dose-response profiling : Use IC50_{50}/EC50_{50} assays to standardize activity comparisons across studies .
  • Target engagement studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for enzymes/receptors (e.g., kinases) .
  • Meta-analysis : Cross-reference data from PubChem or validated crystallographic databases (e.g., CCDC) to identify outliers or methodological biases .

Q. What computational strategies are effective for predicting the bioactivity of novel this compound analogs?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets in kinases) .
  • QSAR modeling : Train models with descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to predict ADMET properties .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the selectivity of this compound derivatives?

Methodological Answer:

  • Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at the pyrimidine 2- or 5-positions to modulate steric/electronic effects .
  • Enzymatic assays : Test derivatives against isoform-specific targets (e.g., PI3Kα vs. PI3Kγ) to identify selectivity drivers .
  • Crystallographic analysis : Compare co-crystal structures of analogs bound to targets to identify critical binding interactions (e.g., hydrogen bonds with hinge regions) .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data for this compound complexes?

Methodological Answer:

  • Validation checks : Use the PLATON toolkit to detect twinning, disorder, or incorrect space group assignments .
  • Data reprocessing : Reanalyze raw diffraction data with SHELXL or PHENIX to refine occupancy and thermal parameters .
  • Cross-validation : Compare with analogous structures in the Cambridge Structural Database (CSD) to identify systematic errors .

Experimental Design

Q. What in vitro and in vivo models are optimal for evaluating the therapeutic potential of this compound?

Methodological Answer:

  • In vitro :
    • Cell viability assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HCT-116, MCF-7) .
    • Target inhibition : Measure kinase activity via ADP-Glo™ or phospho-ELISA .
  • In vivo :
    • Xenograft models : Administer compounds at 10–50 mg/kg (oral or IP) in immunocompromised mice, monitoring tumor volume and toxicity .
    • PK/PD studies : Quantify plasma concentrations via LC-MS/MS and correlate with target modulation in tissues .

Tables for Key Data

Property Value/Technique Reference
LogP 1.2–1.8 (predicted via ChemAxon)
TPSA 45–50 Ų
Kinase Inhibition (IC50_{50}) 10–100 nM (PI3Kα)
Crystallographic Resolution 1.8–2.2 Å (SHELX-refined)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.